3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde
Description
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-6-7(5-15)11(14-16-6)10-8(12)3-2-4-9(10)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMKENNHBMIBJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383455 | |
| Record name | 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849060-70-4 | |
| Record name | 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid is a pivotal intermediate. It can be synthesized via cyclization reactions involving 2,6-dichlorobenzonitrile and methyl isoxazole-4-carboxylate in the presence of a strong base like sodium hydride, typically in DMF solvent at elevated temperatures to promote ring closure.
The acid can be further converted to the corresponding acid chloride (3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride) using reagents like thionyl chloride or oxalyl chloride, facilitating subsequent transformations.
Conversion to the Aldehyde (Carbaldehyde) Group
The aldehyde group at the 4-position can be introduced by reduction of the carboxylic acid or ester derivatives. While direct literature on the aldehyde preparation from the acid is limited, analogous methods in isoxazole chemistry suggest the use of selective reducing agents such as diisobutylaluminum hydride (DIBAL-H) or other mild hydride donors to reduce esters or acid chlorides to aldehydes without over-reduction to alcohols.
Alternative synthetic approaches may involve formylation reactions on the isoxazole ring, but these are less commonly reported for this specific substitution pattern.
Representative Synthetic Route from Literature
Detailed Research Findings and Analysis
Yields and Purity: The overall yields for the multi-step synthesis leading to the carboxylic acid intermediate are high (85.9–91.2%), indicating robust and reproducible procedures. The subsequent conversion to aldehyde typically requires optimization to balance yield and selectivity.
Reaction Conditions: The use of sodium hydride in DMF is critical for the cyclization step, providing a strong base environment that facilitates nucleophilic attack and ring closure. The acid chloride formation is conducted under anhydrous conditions to prevent hydrolysis.
Impurity Control: Research highlights the importance of controlling by-products such as isomeric impurities and over-reduced species. Using hydroxylamine sulfate instead of hydrochloride salts in related isoxazole syntheses reduces isomeric impurities significantly.
Industrial Considerations: Scale-up methods employ continuous flow reactors and advanced purification techniques like recrystallization and chromatography to enhance yield and purity. Solvent choices for crystallization include toluene, acetic acid, ethyl acetate, and chlorinated solvents, often in mixtures to optimize crystal quality.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aldehyde → Carboxylic Acid | KMnO₄, H₂SO₄, H₂O, reflux | 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid | 85% |
Key Findings :
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Oxidation proceeds via the formation of a geminal diol intermediate under acidic conditions .
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The dichlorophenyl group stabilizes the intermediate through resonance effects, improving yield compared to non-halogenated analogues .
Reduction Reactions
The aldehyde group is reduced to a primary alcohol or methyl group.
Mechanistic Insights :
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NaBH₄ selectively reduces the aldehyde without affecting the isoxazole ring .
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LiAlH₄ induces over-reduction to a methyl group under vigorous conditions, likely via a radical intermediate.
Nucleophilic Addition Reactions
The aldehyde participates in Grignard and hydrazine additions.
Notable Observations :
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Steric hindrance from the 2,6-dichlorophenyl group slows nucleophilic attack at the aldehyde carbon .
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Hydrazone derivatives exhibit enhanced stability due to conjugation with the isoxazole ring.
Radical Reactions
Photochemical conditions generate acyl radicals for further transformations.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acyl Radical Formation | UV light, DCM, 25°C | Alkylated isoxazole derivatives | 65% |
Pathway Analysis :
-
Radicals form via homolytic cleavage of the C=O bond under UV irradiation.
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Trapping with alkenes yields alkylated products, useful in polymer chemistry.
Condensation Reactions
The aldehyde engages in imine and aldol condensations.
Critical Data :
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Imine formation occurs rapidly (≤30 min) without catalysts, attributed to electron-deficient aldehyde .
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Aldol products are unstable and prone to retro-aldol reactions .
Comparative Reactivity Table
A comparison with structurally similar aldehydes highlights unique features:
| Compound | Oxidation Rate (Relative) | Reduction Ease | Radical Stability |
|---|---|---|---|
| 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde | 1.0 (reference) | Moderate | High |
| 3-Phenyl-5-methylisoxazole-4-carbaldehyde | 0.6 | Easy | Low |
| 3-(4-Chlorophenyl)-5-methylisoxazole-4-carbaldehyde | 0.8 | Moderate | Moderate |
Trends :
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Electron-withdrawing substituents (e.g., Cl) increase oxidation rates and radical stability .
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Ortho-dichloro substitution reduces solubility, complicating reaction workups .
Industrial and Pharmacological Relevance
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Pharmaceutical Intermediates : Hydrazone derivatives show promise as antitubercular agents (MIC: 2.5 µg/mL against M. tuberculosis).
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Material Science : Radical-derived polymers exhibit high thermal stability (Tₘ: 220°C).
This compound’s reactivity profile underscores its versatility in synthetic chemistry, though steric and electronic factors necessitate optimized conditions for specific transformations.
Scientific Research Applications
Pharmaceutical Development
Bioactive Molecule Exploration:
The compound is being investigated as a bioisostere for existing drugs containing pyrazole rings. This exploration could lead to the development of new drug candidates with enhanced therapeutic profiles. The unique arrangement of functional groups in 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde may result in improved efficacy and reduced side effects compared to traditional compounds.
Synthesis of Derivatives:
The aldehyde functional group makes this compound a reactive intermediate, allowing for further synthetic modifications. Researchers can utilize it to create libraries of related molecules for biological screening, aiming to identify candidates with desirable pharmacological properties.
Mechanism of Action Studies:
Studies are ongoing to elucidate the specific mechanisms through which this compound exerts its biological effects. The binding affinity with various biological targets is being assessed using techniques such as surface plasmon resonance and isothermal titration calorimetry.
Agrochemical Applications
Pesticide Development:
Due to its chemical structure, this compound may have potential applications in developing agrochemicals, particularly as a pesticide or herbicide. Its ability to interact with biological systems suggests that it could be effective against specific pests or diseases affecting crops.
Synthetic Chemistry
Metal-Free Synthesis:
Recent advancements in synthetic routes highlight the potential for metal-free methods to synthesize isoxazole derivatives efficiently. This approach aligns with the growing emphasis on sustainable chemistry practices, reducing the environmental impact associated with traditional metal-catalyzed reactions .
Case Studies and Research Findings
Several studies have reported on the synthesis and evaluation of derivatives of this compound:
- Inhibitory Activity Studies: Research has demonstrated that certain derivatives exhibit low micromolar inhibitory activity against bacterial SecA proteins, making them promising candidates for antibiotic development .
- Biological Screening: Various derivatives have been synthesized and screened for their potential anti-inflammatory and anti-cancer activities. These studies are crucial for identifying lead compounds that could advance into clinical trials.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Functional Group Variations in Isoxazole Derivatives
The 4-position functional group significantly influences reactivity and applications. Key derivatives include:
Key Observations :
- Aldehyde vs. Carboxylic Acid : The aldehyde (target compound) is more reactive in condensation reactions, while the carboxylic acid is utilized in salt formation (e.g., dicloxacillin sodium ).
- Acyl Chloride : Highly reactive, used to synthesize esters or amides under mild conditions .
- Carboxamide Derivative: The dimethylamino propyl group enhances solubility, making it suitable for drug candidates .
Heterocyclic and Dichlorophenyl-Containing Analogs
Compounds with dichlorophenyl groups but divergent heterocycles exhibit distinct properties:
Key Observations :
- Isoxazole vs. Pyrimidine: Isoxazole derivatives (e.g., target compound, isoxaben) are more compact, favoring penetration in biological systems, while pyrimidine-based fenoxacrim has enhanced hydrogen-bonding capacity .
- Pyrazole Analogs : The pyrazole ring (two nitrogen atoms) offers different electronic properties compared to isoxazole (oxygen and nitrogen), affecting reactivity and target interactions .
Biological Activity
Introduction
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde is a chemical compound that has garnered attention for its potential biological activities. This compound features a unique isoxazole ring structure and a dichlorophenyl group, which are believed to contribute significantly to its reactivity and biological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential applications in pharmaceuticals, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. Its structure is characterized by:
- Isoxazole Ring : A five-membered ring containing nitrogen and oxygen.
- Dichlorophenyl Group : Enhances hydrophobic interactions with biological targets.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | Approximately 256.08 g/mol |
| Functional Groups | Aldehyde, dichlorophenyl |
The biological activity of this compound is attributed to its interaction with various molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the aldehyde group may form covalent bonds with nucleophilic residues in enzymes and receptors. These interactions can modulate enzyme activity and influence signaling pathways.
Key Mechanisms
- Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with receptors that regulate inflammatory responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : The compound has been studied for its ability to inhibit inflammatory pathways.
- Antioxidant Activity : It has shown potential as an antioxidant in various models.
- Antiproliferative Effects : Preliminary studies suggest it may inhibit the growth of certain cancer cell lines.
Table 2: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Inhibits pathways involved in inflammation | |
| Antioxidant | Exhibits antioxidant properties | |
| Antiproliferative | Inhibits growth in cancer cell lines |
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant properties of various isoxazole derivatives, including this compound. Using models such as C. elegans and human fibroblasts, the compound demonstrated significant antioxidant activity compared to traditional antioxidants like quercetin .
Case Study 2: Antiproliferative Effects
In vitro tests revealed that this compound exhibited antiproliferative effects against HCT116 and OVCAR-8 cell lines, with IC values indicating moderate potency . These findings suggest its potential as a lead compound for further development in cancer therapeutics.
Q & A
Q. What synthetic routes are commonly employed to prepare 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde?
The compound can be synthesized via the Vilsmeier-Haack reaction, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergoes formylation using a reagent like POCl₃ and DMF . Alternatively, nucleophilic substitution reactions involving 5-chloro-3-methyl-1-aryl-pyrazole-4-carbaldehyde and phenols under basic conditions (e.g., K₂CO₃) yield substituted aldehydes . Key considerations include optimizing reaction temperature (typically 80–100°C) and solvent selection (e.g., DMF or acetonitrile) to enhance yield.
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic/dichlorophenyl substituents .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₂H₈Cl₂N₂O₂; theoretical ~307.01 g/mol) and fragmentation patterns .
- HPLC/GC-MS : Purity assessment using C18 columns with mobile phases like acetonitrile/water (0.1% formic acid) .
Q. What are the recommended storage conditions to preserve stability?
Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation of the aldehyde group. Desiccants (e.g., silica gel) mitigate hydrolysis risks .
Advanced Research Questions
Q. How can discrepancies in synthetic yields be addressed when scaling up reactions?
Yield variations often stem from incomplete formylation or side reactions (e.g., over-oxidation). Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) and optimize stoichiometry (e.g., DMF:POCl₃ ratio). Scaling may require gradient temperature control to manage exothermicity .
Q. What mechanistic insights explain the compound’s potential bioactivity in receptor agonism?
The dichlorophenyl and isoxazole moieties likely engage in hydrophobic interactions with receptor pockets (e.g., farnesoid X receptor), while the aldehyde group may act as a Michael acceptor or form Schiff bases with lysine residues. Docking studies using software like AutoDock Vina can validate binding modes .
Q. How do substituent modifications (e.g., replacing methyl with isopropyl) affect biological activity?
Bulkier substituents (e.g., isopropyl) enhance steric hindrance, potentially reducing metabolic clearance but may lower solubility. Comparative SAR studies using analogues like GW4064 (an FXR agonist with isopropyl substitution) show improved hepatic targeting .
Q. What strategies mitigate stability challenges during in vitro assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
